molecular formula C12H7BrClFN2O B14904882 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide

Cat. No.: B14904882
M. Wt: 329.55 g/mol
InChI Key: YGBUNUCAKUVTJK-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide is an organic compound with the molecular formula C12H7BrClFN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Fluorination: The incorporation of a fluorine atom to the phenyl ring.

    Amidation: The formation of the amide bond between the nicotinamide and the substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Selection of appropriate solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Use of catalysts: Such as palladium or copper catalysts to facilitate the reactions.

    Purification techniques: Including recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-fluorophenylmethanone: Similar structure but different functional groups.

    5-Bromo-2-chloro-4-fluorophenol: Similar structure but different functional groups.

    N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but different functional groups.

Uniqueness

5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H7BrClFN2O

Molecular Weight

329.55 g/mol

IUPAC Name

5-bromo-N-(2-chloro-4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7BrClFN2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(15)4-10(11)14/h1-6H,(H,17,18)

InChI Key

YGBUNUCAKUVTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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